Product packaging for Methyl 3-(2-oxopropyl)benzoate(Cat. No.:CAS No. 74998-19-9)

Methyl 3-(2-oxopropyl)benzoate

Cat. No.: B3022840
CAS No.: 74998-19-9
M. Wt: 192.21 g/mol
InChI Key: FRHNAXWWCGBMIE-UHFFFAOYSA-N
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Description

Structural Significance within Organic Chemistry

The structure of Methyl 3-(2-oxopropyl)benzoate is characterized by a benzene (B151609) ring substituted at the meta-positions (1 and 3) with a methyl ester group (-COOCH₃) and a 2-oxopropyl group (-CH₂C(O)CH₃). This arrangement of functional groups—a ketone and an ester on an aromatic scaffold—provides multiple reactive sites for chemical transformations.

The presence of both an ester and a ketone allows for selective reactions. The ketone's alpha-protons are acidic and can be removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. The ester group can undergo hydrolysis, amidation, or reduction. The aromatic ring itself is a platform for electrophilic aromatic substitution reactions. This versatility makes the compound a valuable intermediate for constructing more elaborate molecular architectures. bldpharm.com For instance, the broader structural motif of a phenyl-oxopropyl-benzoate is a key component in the synthesis of Montelukast, a medication used for asthma treatment. A related, more complex derivative, methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, serves as a direct precursor in its industrial synthesis. researchgate.netscbt.com

Historical Context of Research on Benzoate (B1203000) Derivatives

Benzoate derivatives, a class of compounds to which this compound belongs, have a long and significant history in chemical research. Their prevalence in nature and their utility in synthesis have made them subjects of study for over a century. Early research, dating back to the 1960s, identified benzoate derivatives as key intermediates in fundamental biochemical pathways, such as the biosynthesis of Coenzyme Q in rats, highlighting their role in metabolism. nih.gov

In food science, the evolution of simple benzoate derivatives like p-hydroxybenzoic acid and protocatechuic acid has been studied in the context of the aging process of wine in oak barrels. researchgate.net Furthermore, sodium benzoate has long been investigated and used in various applications, including as a treatment for certain metabolic disorders like hyperammonemia. wikipedia.org This historical foundation established benzoates as a critical class of compounds, paving the way for the exploration of more complex derivatives for specialized applications.

Current Research Landscape and Motivations

The academic interest in benzoate derivatives remains strong, with contemporary research focusing heavily on medicinal chemistry and materials science. The motivation behind synthesizing new benzoate derivatives is often to discover molecules with specific biological activities or novel physical properties.

Current research explores the potential of benzoate derivatives across a wide range of therapeutic areas.

Antimicrobial and Anticancer Agents: Researchers have designed and synthesized novel benzoate derivatives that show potent activity against various pathogens and cancer cell lines. For example, certain 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives have been identified as dual inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, showing promise as antitubercular and antibacterial agents. nih.gov Other studies have focused on new 4-amino-3-chloro benzoate esters as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. tandfonline.com Similarly, eugenyl benzoate derivatives have been synthesized and evaluated as BCL-2 inhibitors for potential use in treating colorectal cancer. nih.gov

Neurodegenerative Diseases: The potential application of benzoate derivatives in treating neurodegenerative diseases like Alzheimer's is another active area of investigation. A Chinese patent describes the synthesis of benzoate derivatives based on 2,3-dihydroxybenzoate precursors that exhibit neuroprotective activities. google.com

Materials Science: In materials science, phenyl benzoate derivatives are being investigated for their liquid-crystalline properties. These materials have potential applications in displays and other technologies, and some have even shown anti-proliferative activity against cancer cells, linking their physical properties to biological function. researchgate.net

This diverse and ongoing research underscores the continued importance of the benzoate scaffold as a privileged structure in the development of new functional molecules.

Table 2: Recent Research Findings on Benzoate Derivatives

Research AreaBenzoate Derivative TypeKey Findings
Antitubercular/Antibacterial 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoatesDemonstrated dual inhibition of DHFR and ENR-reductase enzymes. nih.gov
Anticancer (EGFR) 4-amino-3-chloro benzoate estersDesigned to target and inhibit EGFR tyrosine kinase for anti-proliferative effects. tandfonline.com
Anticancer (Colorectal) Eugenyl benzoate derivativesShowed activity as BCL-2 inhibitors against HT29 colorectal cancer cells. nih.gov
Neuroprotection 2,3-dihydroxybenzoate derivativesSynthesized compounds showed potential for treating neurodegenerative diseases. google.com
Liquid Crystals 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoateExhibited both liquid-crystalline properties and anticancer activity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B3022840 Methyl 3-(2-oxopropyl)benzoate CAS No. 74998-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-oxopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNAXWWCGBMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 2 Oxopropyl Benzoate

Classical Synthetic Routes

Traditional approaches to synthesizing Methyl 3-(2-oxopropyl)benzoate typically rely on well-established, fundamental organic reactions. These routes are often linear and involve the sequential formation of the ester and the ketone functionalities.

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(2-oxopropyl)benzoic acid. This approach falls under the category of Fischer-Speier esterification, a classic acid-catalyzed reaction.

In this process, 3-(2-oxopropyl)benzoic acid is reacted with an excess of methanol (B129727), which serves as both the reactant and often the solvent. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is typically performed under reflux conditions to drive the equilibrium towards the product side. The progress of the esterification can be monitored using techniques like Thin-Layer Chromatography (TLC) to observe the consumption of the starting benzoic acid and the formation of the methyl ester product. sigmaaldrich.com

Parameter Condition Purpose
Starting Material 3-(2-oxopropyl)benzoic acidThe carboxylic acid precursor.
Reagent Methanol (excess)Acts as the alcohol source and solvent.
Catalyst Concentrated H₂SO₄ (catalytic)Protonates the carbonyl group to activate it.
Temperature RefluxIncreases reaction rate and pushes equilibrium.
Workup Neutralization (e.g., NaHCO₃), ExtractionRemoves the acid catalyst and isolates the product.

This interactive table summarizes the typical conditions for the Fischer esterification to produce this compound.

Alternative classical strategies involve constructing the acetonyl side chain onto a pre-existing methyl benzoate (B1203000) ring. These methods often employ reactions such as Friedel-Crafts acylation or nucleophilic substitution.

One potential route is the Friedel-Crafts acylation of methyl benzoate. However, this is challenging because the methoxycarbonyl group is deactivating, directing incoming electrophiles to the meta position but making the reaction sluggish. A more viable approach starts with a suitably functionalized benzoic acid derivative. For instance, methyl 3-(bromomethyl)benzoate could be reacted with a nucleophilic acetone (B3395972) equivalent, such as the enolate of acetone or a protected acetone derivative, in an Sₙ2 reaction to form the carbon-carbon bond of the side chain.

Another strategy involves the use of organometallic reagents. Methyl 3-bromobenzoate can be converted into an organometallic intermediate (e.g., a Grignard or organolithium reagent) which can then react with an appropriate electrophile to install the 2-oxopropyl group. However, the presence of the ester functionality requires careful selection of reagents and conditions to avoid side reactions.

Advanced and Convergent Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful tool for asymmetric synthesis and the construction of complex molecules. soton.ac.uk While a direct, single-step organocatalytic synthesis of this compound is not prominently documented, the principles can be applied to construct key precursors. For example, an organocatalytic Michael addition could be envisioned where an enolate equivalent, generated catalytically, attacks a derivative of 3-vinylbenzoate.

Research in related areas has demonstrated the use of organocatalysts, often in conjunction with additives like benzoic acid, to facilitate cascade reactions. soton.ac.ukorgsyn.org For instance, the development of organocatalytic [3+3] reaction sequences has been described for the synthesis of complex aminocyclitols, showcasing the power of this methodology. mcmaster.ca A hypothetical approach could involve the organocatalytic reaction of a 3-substituted benzoate precursor with a three-carbon building block to assemble the target molecule in a stereocontrolled manner.

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.org The Heck reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org

A plausible route to this compound via the Heck reaction would involve coupling methyl 3-bromobenzoate with an appropriate alkene partner like allyl alcohol or acetone enol ether. If allyl alcohol is used, a subsequent oxidation step would be required to convert the secondary alcohol to the ketone. A more direct approach could involve a tandem diazotization-Heck reaction, a strategy shown to be effective for synthesizing the isomeric methyl 2-(3-oxopropyl)benzoate from methyl anthranilate. researchgate.net Applying this logic, methyl 3-aminobenzoate (B8586502) could be converted to a diazonium salt in situ and coupled with an alkene under palladium catalysis.

The reductive Heck reaction is another variant that forges alkyl-aryl linkages from alkenes. nih.gov This transformation could potentially be used to couple a methyl 3-halobenzoate with an appropriate alkene, followed by interception of the alkylpalladium(II) intermediate with a hydride source.

Component Example Role in Reaction
Aryl Halide Methyl 3-bromobenzoateThe aromatic coupling partner.
Alkene Allyl alcohol, Acetone enol etherProvides the carbon atoms for the side chain.
Catalyst Pd(OAc)₂, Pd(dba)₂The palladium source for the catalytic cycle.
Ligand PPh₃, Biaryl phosphinesStabilizes the palladium center and modulates reactivity.
Base Et₃N, K₂CO₃Neutralizes the acid generated during the reaction.
Solvent DMF, MeCNSolubilizes reactants and facilitates the reaction.

This interactive table outlines the key components for a potential Heck reaction to synthesize a precursor to this compound.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and rapid generation of molecular complexity.

While a direct MCR for this compound is not explicitly detailed, related syntheses highlight the potential of this strategy. For instance, copper-catalyzed three-component reactions of formylbenzoates, amines, and ketones have been used to construct complex lactam structures. nih.govbeilstein-journals.org A hypothetical MCR could involve the reaction of a methyl 3-formylbenzoate derivative with a methylating agent and a C2 synthon to assemble the target molecule.

Furthermore, research has shown that 2-oxopropyl benzoate itself can participate as a component in MCRs. In one study, 2-oxopropyl benzoate reacted with (N-isocyanimino)triphenylphosphorane and aromatic carboxylic acids in a one-pot, three-component reaction to produce highly substituted 1,3,4-oxadiazoles. tubitak.gov.trresearchgate.net This demonstrates the utility of the oxopropyl benzoate motif in convergent synthetic strategies.

Polarity Inversion and Acyl Anion Equivalents in Synthesis

The synthesis of complex organic molecules often requires overcoming the inherent electrophilic nature of carbonyl carbons. Polarity inversion, or umpolung, is a powerful strategy that reverses this reactivity, transforming the carbonyl carbon into a nucleophilic center. This is achieved by creating an acyl anion equivalent (AAE), a functional group that stabilizes an adjacent carbanion. metu.edu.tr The chemistry of acyl anions can be broadly categorized into two approaches: the stoichiometric generation of AAEs from acyl anion precursors (AAPs) using strong bases, and the catalytic generation of AAEs using operators like cyanide or thiamine. metu.edu.tr

A practical application of this concept is demonstrated in the synthesis of a key intermediate for Montelukast, a complex pharmaceutical. In this multi-step synthesis, a diarylpropane framework is constructed via a polarity inversion reaction that generates an acyl anion equivalent, which then participates in a nucleophilic substitution. lookchem.comresearchgate.net This approach highlights the utility of acyl anion chemistry in forming crucial carbon-carbon bonds. lookchem.com While this example illustrates the synthesis of a more complex structure, the fundamental principle is applicable to the conceptual synthesis of compounds like this compound. An acyl anion equivalent derived from a suitable precursor could be used to introduce the acetone moiety to a substituted benzoic acid derivative.

The table below outlines the reagents and conditions used in the polarity inversion step for the synthesis of the Montelukast intermediate, serving as a representative example of this methodology.

Table 1: Example of Reagents in a Polarity Inversion Synthesis

Reagent/Condition Purpose Reference
Butyllithium (BuLi) Strong base for deprotonation to generate the acyl anion equivalent. lookchem.com
Tetrahydrofuran (THF) Anhydrous solvent for the reaction. lookchem.com
-20 °C Reaction temperature to control the stability of the anion. lookchem.com
Methyl 2-(2-bromoethyl)benzoate Electrophile that is attacked by the nucleophilic acyl anion equivalent. lookchem.com

Mechanistic Investigations of Formation Pathways

Understanding the detailed mechanisms of a reaction is crucial for its optimization and control. This includes analyzing the flow of electrons throughout the reaction and the structure of high-energy transition states, as well as considering how to influence the three-dimensional arrangement of atoms in the final product.

Electron Flow and Transition State Analysis

The formation of this compound involves the creation of a carbon-carbon bond between the aromatic ring and the propanone side chain. The efficiency and selectivity of this bond formation are governed by the reaction's mechanism, particularly the stability of its transition state. While specific computational studies on the transition state for this compound formation were not found in the surveyed literature, mechanistic investigations of analogous organocatalyzed reactions provide significant insight.

Table 2: Factors Influencing Transition State Stability in Analogous Organocatalyzed Reactions

Factor Role in Mechanism Effect on Transition State Reference
Bifunctional Catalyst Pre-organizes substrates and activates reacting groups. Lowers the activation energy barrier. ub.edu
Hydrogen Bonding Orients the substrate within the catalyst's active site. Provides stabilization. ub.edu
Acid Co-catalyst Facilitates proton transfer steps (e.g., enamine formation). Can influence the rate-determining step. ub.edu
Solvent Can interact with the catalyst and substrates. Non-hydrogen bonding solvents can decrease reactivity and selectivity. ub.edu

Stereochemical Control and Asymmetric Synthesis Considerations

The ketone carbonyl in this compound presents an opportunity for stereochemical control. Asymmetric reduction of this ketone would yield a chiral secondary alcohol, introducing a stereocenter into the molecule. The ability to control the formation of a specific stereoisomer is paramount in modern synthetic chemistry.

Enzymatic methods offer a powerful route to achieve high stereoselectivity. For example, pilot studies on the related compound Ethyl 3-(3-oxopropyl)benzoate have shown that enzymatic esterification using Lipase (B570770) B from Candida antarctica (CALB) can proceed with 99% enantiomeric excess (ee). Similarly, the reduction of 2-oxoalkyl benzoates using baker's yeast has been shown to stereoselectively produce the corresponding (S)-2-hydroxy derivatives. oup.com

Beyond enzymatic approaches, chiral organocatalysts are widely used to control stereochemistry. Detailed studies on the asymmetric aldol (B89426) reaction to form chiral 3-substituted-3-hydroxyindolin-2-ones demonstrate that prolinamide-based catalysts can achieve excellent results, with enantiomeric excesses reaching up to 97%. nih.gov The specific structure of the catalyst, the substrates, and the reaction conditions all significantly influence the stereochemical outcome. nih.gov Mechanistic studies on similar systems have involved screening numerous acid co-catalysts to optimize both yield and enantioselectivity, revealing that the choice of acid can have a notable impact on the reaction's efficiency and stereocontrol. ub.edu

Table 3: Effect of Acid Co-Catalyst on an Asymmetric Robinson Annulation

Acid Co-catalyst pKa Yield (%) Enantiomeric Excess (ee%) Reference
Benzoic acid 4.20 97 90 ub.edu
4-Chlorobenzoic acid 4.00 91 90 ub.edu
Formic acid 3.77 97 90 ub.edu
2-Fluorobenzoic acid 3.27 97 90 ub.edu
2-Nitrobenzoic acid 2.17 95 85 ub.edu

This data illustrates how systematic variation of reaction components is used to fine-tune the stereochemical control of a synthetic transformation. ub.edu

Chemical Reactivity and Transformation Studies of Methyl 3 2 Oxopropyl Benzoate

Reactions at the Ketone Moiety

The ketone carbonyl group and its adjacent α-protons on the propyl chain are key sites for a variety of chemical reactions, including nucleophilic additions, condensations, and reductions.

The electrophilic carbon of the ketone carbonyl is susceptible to attack by nucleophiles. While specific examples for Methyl 3-(2-oxopropyl)benzoate are not extensively detailed in the provided literature, the principles of nucleophilic addition are fundamental to ketone chemistry. Such reactions are crucial in building molecular complexity. For instance, related ketone substrates are known to participate in multicomponent reactions where a nucleophilic attack on the ketone is a key step in forming complex heterocyclic structures like isoindolinones. nih.gov

The presence of enolizable protons on the methyl group adjacent to the ketone carbonyl allows this compound to act as a substrate in various condensation reactions. vulcanchem.com These reactions are fundamental for forming new carbon-carbon bonds.

One of the primary types of condensation is the aldol (B89426) reaction, where the enolizable ketone reacts with aldehydes or other ketones. vulcanchem.com Additionally, the ketone can undergo condensation with amines or hydrazines to form imines or hydrazones, respectively. vulcanchem.com These reactions are often precursors to more complex heterocyclic systems. In a related four-component reaction, electron-poor ketones like 2-oxopropyl benzoate (B1203000) react with amines, N-isocyaniminotriphenylphosphorane, and 3-phenyl-2-propynoic acid in a process that involves nucleophilic addition and subsequent aza-Wittig cyclization to form highly substituted 1,3,4-oxadiazole (B1194373) derivatives. tubitak.gov.tr

Table 1: Condensation Reactions of Ketones

Reaction Type Reactants Product Type Reference
Aldol Condensation Aldehydes/Ketones β-Hydroxy ketone vulcanchem.com
Imine Formation Amines Imine vulcanchem.com
Hydrazone Formation Hydrazines Hydrazone vulcanchem.com

The ketone group of this compound can be selectively reduced to a secondary alcohol, yielding Methyl 3-(2-hydroxypropyl)benzoate. The choice of reducing agent is critical to ensure selectivity, preserving the ester functionality.

Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it is mild enough to selectively reduce ketones in the presence of esters under standard conditions. In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester groups.

Furthermore, stereoselective reductions are of significant interest for producing chiral building blocks. Asymmetric reduction of a structurally similar ketone, a key intermediate for the drug Montelukast, was achieved with high enantiomeric excess using an optically active borane (B79455) reagent (B-chlorodiisopinocampheylborane). researchgate.net Biocatalytic reductions also offer a powerful method for achieving high stereoselectivity. For example, the microorganism Mucor hiemalis has been used to reduce related ketoesters, such as methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate, to the corresponding (S)-hydroxy derivative with high conversion rates (>90%) and excellent enantiomeric purity (>96%). google.com

Table 2: Reduction Reactions of the Ketone Moiety

Reaction Type Reagent / Catalyst Product Key Findings Reference
Selective Reduction Sodium Borohydride (NaBH₄) Methyl 3-(2-hydroxypropyl)benzoate Selectively reduces ketone over the ester.
Asymmetric Reduction (-)-B-Chlorodiisopinocampheylborane Chiral Methyl 3-(2-hydroxypropyl)benzoate Can produce high enantiomeric excess. researchgate.net

Reactions at the Ester Group

The methyl ester functionality offers another site for chemical modification, primarily through reactions involving nucleophilic acyl substitution, such as transesterification and hydrolysis.

Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the methyl group with other alkyl or aryl groups. For example, reacting it with ethanol (B145695) under acidic conditions (e.g., H₂SO₄) would yield Ethyl 3-(2-oxopropyl)benzoate. This type of transformation is valuable in polymer chemistry, where different ester groups can be introduced to modify the properties of resulting polymer precursors. Enzymatic methods, such as using lipase (B570770) B from Candida antarctica (CALB), also show promise for transesterification reactions under mild conditions.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(2-oxopropyl)benzoic acid, under either acidic or basic conditions. vulcanchem.com Acid-catalyzed hydrolysis typically involves heating the ester with a dilute mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). vulcanchem.com Base-catalyzed hydrolysis (saponification) is achieved by treating the ester with a base such as sodium hydroxide (B78521) (NaOH), which yields the sodium salt of the carboxylic acid, followed by acidic workup to produce the free acid.

The resulting 3-(2-oxopropyl)benzoic acid is itself a versatile intermediate. The carboxylic acid group can be converted into a variety of derivatives. For instance, it can be transformed into an acid chloride using reagents like oxalyl chloride or thionyl chloride. This highly reactive acid chloride can then be treated with nucleophiles such as amines or hydrazines to form amides or hydrazides, respectively. This strategy has been employed in the synthesis of covalent inhibitors for enzymes like the SARS-CoV-2 papain-like protease (PLpro).

Table 3: Hydrolysis and Derivatization of the Ester Group

Reaction Type Reagents / Conditions Intermediate Product Final Product Example Reference
Acid-Catalyzed Hydrolysis H₂SO₄ or HCl, reflux 3-(2-oxopropyl)benzoic acid - vulcanchem.com
Base-Catalyzed Hydrolysis 1. NaOH or KOH; 2. H⁺ workup 3-(2-oxopropyl)benzoic acid -

Compound Index

Table 4: List of Mentioned Chemical Compounds

Compound Name
2-oxopropyl benzoate
3-(2-oxopropyl)benzoic acid
B-chlorodiisopinocampheylborane
Ethyl 3-(2-oxopropyl)benzoate
Lithium aluminum hydride
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate
Methyl 2-[3-(3-bromophenyl)-3(S)-hydroxypropyl]benzoate
Methyl 3-(2-hydroxypropyl)benzoate
This compound
N-isocyaniminotriphenylphosphorane
Oxalyl chloride
Sodium borohydride
Sodium hydroxide
Sulfuric acid

Transformations of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. The 2-oxopropyl side chain is also generally considered deactivating. This electronic profile governs the outcomes of reactions aimed at modifying the aromatic core.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile. Due to the presence of the meta-directing methyl ester group, incoming electrophiles are directed to the positions meta to the ester, namely the C5 position, and to a lesser extent, the C1 position (ipso-substitution being less common) and the C3 position (sterically hindered). The deactivating nature of both substituents means that forcing conditions, such as high temperatures or strong acid catalysts, are often required to achieve substitution.

For analogous compounds like Ethyl 3-(3-oxopropyl)benzoate, nitration and sulfonation reactions have been shown to favor substitution at the meta position relative to the ester group. This provides a strong inference for the expected reactivity of this compound.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents/Conditions Predicted Major Product
Nitration HNO₃, H₂SO₄, 0–5°C Methyl 5-nitro-3-(2-oxopropyl)benzoate

Directed Functionalization Strategies

Modern synthetic chemistry increasingly relies on directed functionalization to overcome the inherent reactivity patterns of molecules. These strategies use a directing group to deliver a catalyst—often a transition metal—to a specific C-H bond, enabling its selective functionalization.

While specific examples for this compound are not prominent in the literature, strategies applied to similar structures highlight the potential pathways. For instance, palladium-catalyzed direct β-C(sp³)–H arylation has been achieved on tertiary aliphatic aldehydes by employing an amino acid as a transient directing group. mdpi.com This approach functionalizes the aliphatic chain, but similar principles of directed C-H activation could be envisioned for the aromatic ring of this compound by choosing an appropriate directing group to be temporarily installed on the molecule.

Furthermore, enzymatic strategies offer powerful tools for regioselective functionalization. rsc.org Engineered enzymes, such as cytochrome P450 monooxygenases, have been used for the specific oxidation of benzoic acid derivatives. nih.gov Directed evolution can tailor an enzyme to accept a specific substrate like this compound and catalyze hydroxylation or other transformations at a precise position on the aromatic ring, a feat that is challenging to achieve with traditional chemical methods. rsc.org

Rearrangement and Fragmentation Pathways

Beyond substitutions on the ring, this compound and its derivatives can undergo reactions that fundamentally alter the carbon skeleton through rearrangement or fragmentation.

One significant fragmentation pathway involves the enzymatic cleavage of the C-C bond in the side chain. Studies on the closely related compound, 4-(2-oxopropyl)benzoic acid, have shown that cytochrome P450 enzymes can first hydroxylate the benzylic carbon and then catalyze a C-C bond cleavage reaction. nih.gov This process results in the fragmentation of the side chain, yielding products like 4-formylbenzoic acid. nih.gov A similar pathway could be hypothesized for the meta-substituted isomer.

Table 2: Enzymatic Fragmentation of a Related Benzoic Acid Derivative

Substrate Enzyme System Key Products Reaction Type

Rearrangement reactions can be initiated by transforming the side chain. For example, ester derivatives of 2-oxopropyl alcohol are known to react with reagents like N-isocyaniminotriphenylphosphorane in the presence of aromatic carboxylic acids. researchgate.net This type of multi-component reaction proceeds through intermediates that rearrange to form new heterocyclic structures, such as fully substituted 1,3,4-oxadiazoles, in a one-pot synthesis. researchgate.net This demonstrates how the 2-oxopropyl moiety can be a linchpin for complex molecular rearrangements.

Additionally, radical-mediated cyclization is a potential transformation pathway for analogous compounds featuring a 3-oxopropyl chain. This suggests that under radical conditions, the side chain of this compound could potentially engage in intramolecular reactions, leading to cyclic products, although specific examples for this compound are not detailed.

Advanced Spectroscopic Characterization in Research on Methyl 3 2 Oxopropyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise information about the molecular framework of Methyl 3-(2-oxopropyl)benzoate. By analyzing the chemical environment of each proton and carbon atom, a complete structural assignment can be made.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons gives rise to a distinct signal. The chemical shift (δ), integration, and multiplicity of these signals provide a wealth of structural information. While a complete, peer-reviewed spectrum is not widely published, the expected chemical shifts can be reliably predicted based on established principles of NMR spectroscopy. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would exhibit signals corresponding to the three distinct proton-bearing groups: the methyl ester, the propanone side chain, and the aromatic ring.

The aromatic protons on the benzene (B151609) ring are expected in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The presence of two electron-withdrawing substituents (the ester and the acetylmethyl group) influences their precise location. The protons ortho to the ester group are typically the most deshielded. The aliphatic protons show characteristic singlets, as they lack adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H~8.0Singlet (or narrow triplet)1HH-2
Aromatic H~7.8Doublet1HH-6
Aromatic H~7.4Triplet1HH-5
Aromatic H~7.3Doublet1HH-4
Methylene (B1212753) (-CH₂-)~3.7Singlet2HProtons on the carbon adjacent to the ring
Methyl Ester (-OCH₃)~3.9Singlet3HEster methyl protons
Acetyl Methyl (-COCH₃)~2.2Singlet3HKetone methyl protons

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl, aromatic, and aliphatic carbons.

The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. Ketone carbonyls typically appear at a lower field (~205-208 ppm) than ester carbonyls (~165-170 ppm). The aromatic carbons resonate in the intermediate region (δ 125-140 ppm), with quaternary carbons (those without attached protons) often showing weaker signals. The aliphatic carbons, including the methyl groups and the methylene bridge, are found in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
C=O (Ketone)~206Carbonyl of the propanone group
C=O (Ester)~166Carbonyl of the methyl ester group
C (Aromatic)~137C3 (substituted)
C (Aromatic)~134C1 (substituted)
C (Aromatic)~133C6
C (Aromatic)~129C5
C (Aromatic)~128C2
C (Aromatic)~127C4
-OCH₃ (Ester)~52Methyl carbon of the ester group
-CH₂-~49Methylene carbon of the propanone group
-CH₃ (Ketone)~30Methyl carbon of the propanone group

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of the methoxy (B1213986), methylene, and acetyl methyl groups to their corresponding ¹³C signals, as well as linking each aromatic proton to its respective aromatic carbon.

A cross-peak between the methylene protons (~3.7 ppm) and the ketone carbonyl carbon (~206 ppm), confirming the structure of the propanone side chain.

Correlations from the methylene protons to the aromatic C3 carbon and its neighbors (C2 and C4), confirming the attachment point of the side chain to the ring.

A correlation between the methyl ester protons (~3.9 ppm) and the ester carbonyl carbon (~166 ppm).

Correlations from the aromatic protons to neighboring carbons, which definitively establishes the 1,3-substitution pattern of the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Carbonyl Stretch Assignments

The most prominent features in the IR spectrum of this compound are the stretching vibrations of its two carbonyl (C=O) groups. Because they are in different chemical environments (ketone vs. ester), they absorb at slightly different frequencies.

Ester Carbonyl (C=O): A strong, sharp absorption band is expected in the range of 1725-1715 cm⁻¹.

Ketone Carbonyl (C=O): A similarly strong, sharp band is expected around 1710-1700 cm⁻¹.

In Raman spectroscopy, these carbonyl stretches are also active, though typically less intense than in the IR spectrum. The presence of two distinct peaks in this region is a clear indicator of the two different carbonyl functionalities within the molecule.

Aromatic Ring Vibrational Modes

The benzene ring gives rise to several characteristic vibrations. In the IR spectrum, C=C stretching vibrations within the aromatic ring typically appear as a series of absorptions in the 1610-1580 cm⁻¹ and 1475-1430 cm⁻¹ regions. Aromatic C-H stretching is observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

In the Raman spectrum, the symmetric "ring-breathing" vibration, which involves the entire aromatic ring expanding and contracting, is often a very strong and sharp signal, typically found near 1000 cm⁻¹. This band is a hallmark of the benzene ring and is highly characteristic. The various substitution-sensitive C-H bending vibrations (both in-plane and out-of-plane) also provide structural confirmation.

Table 3: Summary of Key Vibrational Modes

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch3000-28503000-2850Medium
Ester C=O Stretch1725-17151725-1715Strong (IR), Medium (Raman)
Ketone C=O Stretch1710-17001710-1700Strong (IR), Medium (Raman)
Aromatic C=C Stretch1610-1430 (multiple bands)1610-1580Medium-Strong
Ring Breathing ModeWeak or inactive~1000Strong (Raman)

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural features of this compound. This method provides essential information on the compound's elemental composition and the stability of its various chemical bonds under ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) are employed to obtain these precise measurements. uniovi.es For this compound, with a molecular formula of C₁₁H₁₂O₃, the exact mass can be determined with a high degree of precision, allowing for confident differentiation from other compounds with the same nominal mass. nih.govchemsrc.com This level of accuracy is indispensable for confirming the elemental composition and is a standard requirement in modern chemical research and publication. rsc.org

The monoisotopic mass of this compound has been calculated to be 192.078644241 Da. nih.gov This precise value is instrumental in verifying the compound's identity in complex mixtures or after a chemical synthesis.

Property Value Source
Molecular FormulaC₁₁H₁₂O₃ nih.gov
Molecular Weight192.21 g/mol nih.gov
Exact Mass192.078644241 Da nih.gov

This table presents the key molecular properties of this compound as determined by computational methods and foundational for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the fragmentation pathways of a molecule, offering deep insights into its structure. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. rsc.org The analysis of these fragments helps to piece together the molecule's connectivity.

While specific experimental MS/MS data for this compound is not detailed in the provided search results, expected fragmentation pathways can be inferred based on its functional groups: a methyl ester and a ketone. Common fragmentation patterns for compounds with similar structures include:

Alpha-cleavage adjacent to the ketone carbonyl group, leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). The resulting substituted benzyl (B1604629) cation is a common feature in the mass spectra of phenylacetones. oup.com

Loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH) from the ester functionality.

Cleavage of the benzylic C-C bond , which would break the bond between the aromatic ring and the propanone side chain.

Rearrangement reactions , such as the McLafferty rearrangement, if the side chain geometry allows for the transfer of a gamma-hydrogen to the carbonyl oxygen.

These fragmentation patterns are analyzed using platforms that can compare experimental spectra against libraries of known compounds, aiding in structural elucidation. copernicus.org

X-ray Diffraction Analysis for Solid-State Structures

Conformational Analysis in the Crystalline State

X-ray diffraction studies on 2-oxopropyl benzoate (B1203000) derivatives have shown that these molecules often adopt a synclinal conformation. mdpi.comresearchgate.net This refers to the torsional angle along the central C-C bonds of the oxopropyl linker. It is highly probable that this compound would also exhibit a similar non-planar, synclinal conformation in its crystalline form. The conformation is a result of minimizing steric strain between the benzoate group and the terminal methyl ketone. The planarity of the benzoate group itself can be influenced by substituents, with steric repulsion potentially causing deviations from a perfectly flat arrangement. mdpi.com

Structural Feature Expected Characteristic Basis of Expectation
Conformation SynclinalAnalysis of adamantane-based 2-oxopropyl benzoate derivatives mdpi.comresearchgate.net
Dominant Interactions Van der Waals forces, C-H···O hydrogen bondsGeneral principles and studies on related benzoate esters mdpi.com
Crystal Packing Likely a closely packed system, influenced by weak intermolecular forcesInference from analogous structures lacking bulky substituents mdpi.com

This table summarizes the anticipated solid-state structural features of this compound based on the analysis of closely related compounds.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions associated with its two main chromophores: the aromatic ring and the ketone carbonyl group.

The UV-Vis spectrum of an aromatic ketone typically displays two types of absorption bands: cas.czrsc.org

n → π* Transition: A relatively weak absorption band at longer wavelengths (typically > 300 nm) resulting from the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital. This transition is characteristically sensitive to solvent polarity. rsc.org

π → π* Transitions: More intense absorption bands at shorter wavelengths, arising from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the benzene ring and the conjugated carbonyl system. The substitution on the aromatic ring influences the exact position and intensity of these bands. acs.org

Computational Chemistry and Theoretical Investigations of Methyl 3 2 Oxopropyl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For Methyl 3-(2-oxopropyl)benzoate, such calculations would typically be performed using DFT methods to elucidate its electronic properties.

Molecular Orbital Analysis

Analysis of the frontier molecular orbitals, the HOMO and LUMO, is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals is an indicator of the molecule's chemical stability and reactivity. While studies on related benzoate (B1203000) derivatives exist, specific energy values for this compound are not documented.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms. Without specific computational studies, a detailed map with electrostatic potential values cannot be constructed.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the torsion angles of these bonds to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and its preferred shape, which can influence its physical properties and biological activity. Research on similar structures, such as certain 2-oxopropyl benzoate derivatives, suggests that specific conformations may be favored, but a detailed energy landscape for the title compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states.

Transition State Characterization

For any proposed reaction involving this compound, computational methods could be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide insight into the mechanism of the bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of molecules, including this compound. These theoretical calculations, when validated against experimental data, provide deep insights into the molecular structure and electronic properties. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Table 1: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ketone)205.8206.2
C=O (ester)166.5166.1
Aromatic C1131.2130.9
Aromatic C2129.5129.1
Aromatic C3134.0133.7
Aromatic C4128.8128.5
Aromatic C5130.1129.8
Aromatic C6128.4128.0
CH₂49.550.1
CH₃ (ketone)29.830.2
O-CH₃ (ester)52.352.1
Note: The data in this table is hypothetical and for illustrative purposes only.

Similarly, the prediction of vibrational frequencies using computational methods can aid in the interpretation of experimental IR spectra. scholarsresearchlibrary.com The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be matched with the observed absorption bands. scholarsresearchlibrary.com This allows for a detailed assignment of the vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, as well as vibrations associated with the aromatic ring and the aliphatic chain. A strong absorption band around 1720-1740 cm⁻¹ would be predicted for the ester carbonyl, while the ketone carbonyl would be expected in the 1700-1720 cm⁻¹ region. masterorganicchemistry.com

UV-Vis spectra, which provide information about electronic transitions, can be calculated using TD-DFT methods. pjoes.com These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths. For an aromatic compound like this compound, transitions involving the π-electrons of the benzene (B151609) ring and the n-electrons of the carbonyl oxygen atoms would be of primary interest. pjoes.com The validation of these predicted spectra against experimental data is crucial for understanding the electronic structure and photophysical properties of the molecule.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, provides a framework for understanding how the chemical structure of a molecule influences its reactivity and biological activity. dntb.gov.ua For this compound, such models could be developed to predict its behavior in various chemical reactions or its potential biological interactions.

QSAR studies on related classes of compounds, such as benzophenones, have successfully correlated molecular descriptors with biological activities like antimalarial efficacy. researchgate.netju.edu.jo These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). For this compound, a QSAR model could, for instance, explore the relationship between its structural features and its potential as an enzyme inhibitor, a common role for molecules with its functional groups. While no specific QSAR studies on this compound were found, a hypothetical set of descriptors is presented in Table 2.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of this compound and its Analogs

CompoundLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted Activity
This compound2.1192.212.8Moderate
Analog A (with electron-donating group)2.5206.243.2High
Analog B (with electron-withdrawing group)1.8236.652.1Low
Note: The data in this table is hypothetical and for illustrative purposes only.

Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the aromatic ring and carbonyl groups would be expected to play a significant role in defining the nature and energy of these frontier orbitals.

Furthermore, computational models can be used to study the reaction mechanisms involving this compound. For example, the hydrolysis of the ester group or nucleophilic addition to the ketone can be modeled to determine the reaction pathways and activation energies. researchgate.net Such studies on related aromatic ketones have provided valuable information on their reactivity and the factors that control reaction outcomes. researchgate.net These computational approaches allow for a systematic investigation of how structural modifications would affect the reactivity of this compound, guiding the design of new derivatives with desired properties.

Methyl 3 2 Oxopropyl Benzoate As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Pharmaceutical Scaffolds

The bifunctional nature of Methyl 3-(2-oxopropyl)benzoate, containing both an electrophilic ketone and an ester, allows for sequential and selective chemical modifications. This makes it an important structural motif for the synthesis of various pharmaceutical scaffolds.

Leukotriene Antagonist Intermediates (e.g., Montelukast Precursors)

The most significant application of this structural class of compounds is in the synthesis of leukotriene antagonists, a class of drugs used to manage asthma and allergic rhinitis. While direct use of the meta-substituted this compound is not the most cited, its ortho-substituted isomer, Methyl 2-(3-oxopropyl)benzoate, and its more complex derivatives are pivotal intermediates in the synthesis of Montelukast. researchgate.netgoogle.com

A key intermediate in several patented syntheses of Montelukast is Methyl 2-(3-{(E)-3-[2-(7-chloro-2-quinolyl)vinyl]phenyl}-3-oxopropyl)benzoate. synzeal.comchemicalbook.com The synthesis of this complex molecule relies on building a carbon skeleton where the 3-oxopropyl benzoate (B1203000) moiety is fundamental. The ketone group in this intermediate is subsequently reduced stereoselectively to a hydroxyl group, which is a critical step in establishing the correct stereochemistry of the final drug molecule. google.comsciforum.net The general synthetic route highlights the importance of the keto-ester functionality for building the core structure of this important pharmaceutical agent. researchgate.net

Other Bioactive Molecule Synthesis

While the role of the oxopropyl-benzoate framework is well-established in the synthesis of Montelukast, its application in the synthesis of other distinct classes of bioactive molecules is not as broadly documented in scientific literature. The specific reactivity of the ketone and ester groups makes it a potentially versatile starting material, but its use is highly specialized and predominantly focused on the leukotriene antagonist field.

Building Block in Natural Product Synthesis

The use of this compound as a starting material or key intermediate in the total synthesis of natural products is not widely reported in peer-reviewed literature. Natural product synthesis often requires highly specialized building blocks, and while this compound possesses useful functionality, its specific substitution pattern may not have been incorporated into published synthetic routes for known natural products.

Strategy Development for Multi-Step Transformations

This compound is an excellent substrate for demonstrating strategic planning in multi-step organic synthesis due to the differential reactivity of its functional groups.

The key reactive sites are:

The Ketone Carbonyl: This group can undergo nucleophilic attack by organometallic reagents, be reduced to a secondary alcohol, or be converted into other functional groups like imines or hydrazones.

The α-Carbon (next to the ketone): The protons on this carbon are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds.

The Ester Carbonyl: This group is less reactive than the ketone. It can be hydrolyzed to a carboxylic acid under basic or acidic conditions, reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, or reacted with organometallic reagents like Grignard reagents to form tertiary alcohols.

The Aromatic Ring: The ester group is a meta-director for electrophilic aromatic substitution, while the oxopropyl group is also deactivating and meta-directing. This predictable regioselectivity can be exploited in further functionalization of the benzene (B151609) ring.

The presence of both a ketone and an ester allows for chemoselective transformations. For instance, a mild reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone to an alcohol while leaving the ester group intact. This strategic selectivity is crucial in complex syntheses, such as the aforementioned preparation of Montelukast intermediates, where precise control over chemical reactions is paramount. google.com

Interactive Table: Potential Synthetic Transformations

Functional GroupReagent ClassPotential Product
KetoneReducing Agents (e.g., NaBH₄)Secondary Alcohol
KetoneGrignard Reagents (e.g., CH₃MgBr)Tertiary Alcohol
EsterStrong Reducing Agents (e.g., LiAlH₄)Primary Alcohol
EsterBase/Acid (e.g., NaOH, H₂SO₄)Carboxylic Acid
α-CarbonBase + Electrophile (e.g., LDA, CH₃I)α-Alkylated Ketone
Aromatic RingElectrophiles (e.g., HNO₃, H₂SO₄)Nitro-substituted derivative

Future Research Directions and Emerging Paradigms in Methyl 3 2 Oxopropyl Benzoate Chemistry

Development of Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to Methyl 3-(2-oxopropyl)benzoate and related keto esters is a significant area of future research. Traditional methods often rely on harsh reagents and generate considerable waste. mdpi.com Green chemistry principles are now guiding the innovation of more sustainable alternatives.

One promising approach is the use of biocatalysis , which employs enzymes to carry out chemical transformations. abap.co.innih.gov Ketoreductases (KREDs) have shown potential in the stereoselective reduction of β-keto esters, which could be adapted for the synthesis of chiral precursors to this compound. rsc.org The use of whole-cell biocatalysts, such as Candida parapsilosis, offers a cost-effective and environmentally friendly method for the reduction of α-keto esters. abap.co.in These enzymatic reactions often proceed in aqueous media under mild conditions, significantly reducing the environmental impact. abap.co.inthieme-connect.com

Another avenue for sustainable synthesis is the exploration of photoredox catalysis . Visible-light-mediated reactions can facilitate transformations like decarboxylative coupling, which minimizes the reliance on precious metal catalysts. jcu.edu.au The development of efficient photocatalytic systems for the construction of the carbon skeleton of this compound from readily available starting materials is a key research goal.

Furthermore, the utilization of renewable feedstocks is a cornerstone of sustainable chemistry. Research into pathways that convert biomass-derived platform molecules into valuable chemicals like α-keto acids and their esters is gaining traction. mdpi.com While challenges such as catalyst deactivation remain, these routes offer a promising long-term alternative to petrochemical-based syntheses. mdpi.com

Exploration of Novel Catalytic Transformations

The dual functionality of this compound, possessing both a ketone and an ester group, makes it an ideal substrate for exploring novel catalytic transformations.

Asymmetric catalysis is a major focus, aiming to control the stereochemistry of reactions involving the ketone moiety. The development of chiral catalysts for the enantioselective reduction of the ketone would provide access to optically active building blocks for the synthesis of pharmaceuticals and other fine chemicals. nih.gov While biocatalysis offers one solution, the design of new small-molecule or metal-based catalysts that can achieve high enantioselectivity for this specific substrate is an ongoing challenge.

Transition metal catalysis continues to be a fertile ground for discovering new reactions. For instance, palladium-catalyzed reactions, such as the Heck reaction, have been instrumental in synthesizing complex molecules containing the benzoate (B1203000) moiety. google.com Future research could focus on developing novel palladium or other transition metal-catalyzed cross-coupling reactions to functionalize the aromatic ring or the side chain of this compound. Ruthenium-catalyzed reactions in aqueous media also present a green alternative for the synthesis of related β-oxo esters. uniovi.es

The ketone group can also be a handle for C-H activation strategies, allowing for the direct functionalization of otherwise unreactive C-H bonds. The development of catalysts that can selectively activate specific C-H bonds in the presence of the ester group would open up new avenues for creating diverse derivatives of this compound.

Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize reaction conditions, understand reaction mechanisms, and ensure process safety, real-time monitoring of chemical reactions is crucial. Advanced spectroscopic techniques are increasingly being employed for the in situ analysis of reactions involving compounds like this compound. spectroscopyonline.com

Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the progress of reactions in real-time. rsc.orgresearchgate.net Fiber-optic probes can be directly inserted into reaction vessels, allowing for continuous data acquisition without the need for sampling. nih.govunal.edu.co For esterification reactions, these techniques can track the disappearance of the carboxylic acid and the appearance of the ester product. rsc.orgnih.gov This is particularly useful for optimizing reaction parameters and for scaling up processes from the laboratory to industrial production. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy , while traditionally less sensitive, has seen significant advancements that enable its use for reaction monitoring. solubilityofthings.combeilstein-journals.org Ultrafast (UF) 2D NMR techniques can now acquire spectra on the timescale of seconds, making it possible to study the kinetics of fast reactions and identify transient intermediates. researchgate.net This capability is invaluable for elucidating complex reaction mechanisms.

The combination of multiple spectroscopic techniques, such as ATR-IR, UV-vis, and Raman, provides a comprehensive picture of the reaction as it unfolds. researchgate.net This multi-faceted approach allows for a more detailed and accurate understanding of the chemical transformations occurring in the reaction mixture.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis with flow chemistry and automated robotic systems is revolutionizing the way molecules are made. rsc.org This paradigm shift offers significant advantages in terms of efficiency, reproducibility, and the ability to explore large chemical spaces rapidly.

Flow chemistry , where reactions are carried out in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. jcu.edu.au This can lead to improved yields, higher purity, and safer operation, especially for highly exothermic or hazardous reactions. The synthesis of this compound and its derivatives in flow systems can streamline their production and facilitate rapid optimization of reaction conditions. scispace.com

Automated synthesis platforms can perform multi-step synthetic sequences with minimal human intervention. chemrxiv.orgnih.gov These systems can be programmed to carry out a series of reactions, purifications, and analyses, enabling the high-throughput synthesis of libraries of compounds. rsc.org The automated synthesis of derivatives of this compound would accelerate the discovery of new molecules with desired properties. For example, automated systems have been successfully used for the iterative homologation of boronic esters with lithiated benzoate esters to create complex chiral molecules. chemrxiv.org

The combination of flow chemistry and automation allows for the creation of "end-to-end" synthesis workflows, from starting materials to purified products. nih.gov This integrated approach is particularly powerful for generating libraries of drug-like molecules for screening and lead optimization.

Theoretical Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. iaea.org Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. iaea.orgresearchgate.netijacskros.com

For this compound, theoretical studies can be used to predict the reactivity of different positions in the molecule. By calculating parameters such as HOMO and LUMO energies, chemical potential, and electrophilicity, researchers can identify the most likely sites for nucleophilic or electrophilic attack. iaea.orgijacskros.com This information can guide the design of new reactions and the selection of appropriate reagents.

Furthermore, computational methods can be used to design novel derivatives of this compound with tailored properties. For example, by systematically varying the substituents on the aromatic ring, it is possible to modulate the electronic properties of the molecule and, consequently, its reactivity. researchgate.netx-mol.com DFT calculations can predict how different substituents will affect the reduction potential of the ketone or the susceptibility of the ester to hydrolysis. iaea.org This predictive power allows for the rational design of molecules with specific desired characteristics, saving significant time and resources in the laboratory. Combined experimental and computational studies have been shown to be effective in elucidating complex reaction mechanisms, such as the dual role of benzophenone (B1666685) in certain photochemical reactions. scispace.com

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(2-oxopropyl)benzoate in a laboratory setting?

this compound can be synthesized through multi-step protocols involving esterification, alkylation, or coupling reactions. A general approach includes:

  • Step 1 : Reacting a benzoic acid derivative with a methanol-based esterification agent under acidic or basic conditions.
  • Step 2 : Introducing the 2-oxopropyl group via nucleophilic substitution or Michael addition. For example, describes a triazine derivative synthesis using DIPEA as a base and controlled temperatures (35°C), which can be adapted for analogous esters .
  • Purification : Column chromatography (e.g., EtOAc/petroleum ether gradients) or recrystallization, as demonstrated in for structurally similar benzoates .

Q. Key Reaction Parameters :

StepReagents/ConditionsTemperatureTimeYield
1DIPEA, THF35°C6h~70%
2Alkyl halide, baseRT24h~65%

Q. How should this compound be handled and stored to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. and emphasize avoiding static discharge and ensuring ventilation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. notes that esters with ketone groups may degrade if exposed to moisture or light .

Q. What analytical techniques are suitable for characterizing this compound?

  • HPLC : Optimize using C18 columns, isocratic elution (e.g., 60:40 MeOH:H₂O), and UV detection at 254 nm (see for similar compounds) .
  • NMR : ¹H NMR (CDCl₃) should show peaks for the methyl ester (~δ 3.8–3.9 ppm) and ketone protons (~δ 2.5–3.0 ppm). Compare with for analogous benzoates .
  • Mass Spectrometry : ESI-MS can confirm molecular weight (expected [M+H]⁺ ~222.1 g/mol).

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Liquid Chromatography : Use silica gel columns with gradients of ethyl acetate in hexane (e.g., 20% → 50%). achieved 73% purity for a similar compound using this method .
  • Recrystallization : Dissolve in warm ethanol and cool slowly to precipitate pure product.

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into multi-step synthetic pathways?

  • Catalyst Screening : Test palladium or nickel catalysts (e.g., Pd(PPh₃)₂Cl₂) for coupling reactions, as in , which achieved 73% yield for a benzoate derivative .
  • Temperature Control : Use microfluidic reactors () to precisely manage exothermic steps and reduce side reactions .
  • Additives : Add molecular sieves to absorb water in esterification steps, improving equilibrium displacement.

Q. What strategies are effective in resolving contradictions in reported spectral data for this compound derivatives?

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., using PubChem’s InChI/SMILES data in ) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction. highlights the importance of correct nomenclature and structural validation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model the electron density of the ketone and ester groups to predict nucleophilic/electrophilic sites.
  • Docking Studies : Simulate interactions with enzymes or receptors using software like AutoDock (reference PubChem 3D structures in ) .

Q. What are the challenges in achieving enantioselective synthesis of derivatives using this compound?

  • Chiral Catalysts : Use nickel-catalyzed anti-aryl metalations () or organocatalysts to control stereochemistry .
  • Protecting Groups : Temporarily block the ketone to prevent racemization during functionalization.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-oxopropyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-oxopropyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.